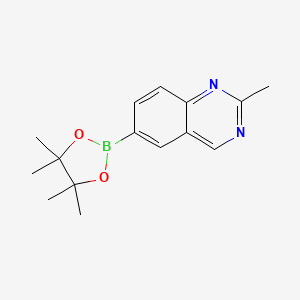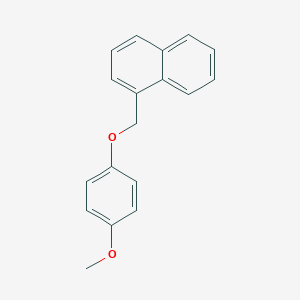
1-((4-Methoxyphenoxy)methyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-Methoxyphenoxy)methyl)naphthalene is an organic compound with the molecular formula C18H16O2 This compound is characterized by a naphthalene ring system substituted with a methoxyphenoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Methoxyphenoxy)methyl)naphthalene typically involves the reaction of naphthalene derivatives with 4-methoxyphenol. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 1-((4-Methoxyphenoxy)methyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced naphthalene derivatives.
Substitution: Electrophilic substitution reactions are common, where the naphthalene ring can be further functionalized using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Brominated or nitrated naphthalene derivatives.
科学研究应用
1-((4-Methoxyphenoxy)methyl)naphthalene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-((4-Methoxyphenoxy)methyl)naphthalene involves its interaction with various molecular targets. The methoxyphenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to specific proteins and enzymes. These interactions can modulate biological pathways, leading to the observed effects.
相似化合物的比较
1-Methylnaphthalene: An isomeric compound with a similar naphthalene ring structure but different substituents.
2-Methylnaphthalene: Another isomer with the methyl group positioned differently on the naphthalene ring.
Naphthoquinones: Compounds derived from the oxidation of naphthalene, exhibiting different chemical and biological properties.
Uniqueness: 1-((4-Methoxyphenoxy)methyl)naphthalene is unique due to the presence of the methoxyphenoxy group, which imparts distinct chemical reactivity and potential biological activities compared to other naphthalene derivatives.
属性
分子式 |
C18H16O2 |
|---|---|
分子量 |
264.3 g/mol |
IUPAC 名称 |
1-[(4-methoxyphenoxy)methyl]naphthalene |
InChI |
InChI=1S/C18H16O2/c1-19-16-9-11-17(12-10-16)20-13-15-7-4-6-14-5-2-3-8-18(14)15/h2-12H,13H2,1H3 |
InChI 键 |
LBCUADAZARABIP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)OCC2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide](/img/structure/B11850052.png)

![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B11850063.png)
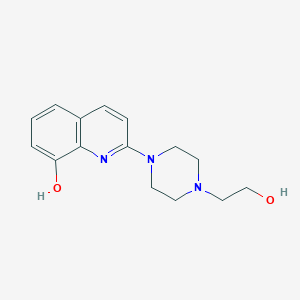
![3-Phenyl-1-[(propan-2-yl)oxy]-1H-2-benzopyran](/img/structure/B11850078.png)
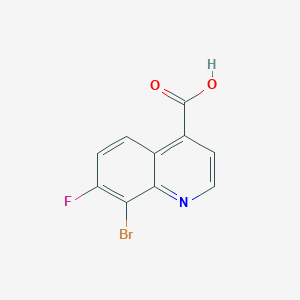

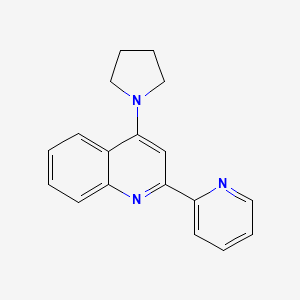
![Ethyl 7-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11850101.png)



